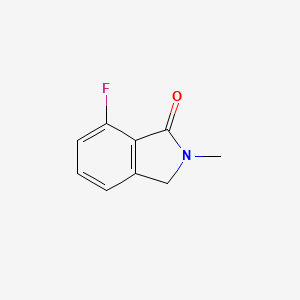

7-Fluoro-2-methylisoindolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8FNO |

|---|---|

Molekulargewicht |

165.16 g/mol |

IUPAC-Name |

7-fluoro-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C9H8FNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |

InChI-Schlüssel |

FJXMABYGBGPQIM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC2=C(C1=O)C(=CC=C2)F |

Herkunft des Produkts |

United States |

Synthesis and Characterization

Currently, there are no published, dedicated synthetic procedures for 7-Fluoro-2-methylisoindolin-1-one . However, a synthetic route can be postulated based on established methods for the synthesis of related isoindolinones.

A plausible two-step synthesis would likely begin with the commercially available 7-Fluoroisoindolin-1-one (CAS 1261433-31-1). chemicalbook.com The N-methylation of the lactam nitrogen could then be achieved using a suitable methylating agent.

Step 1: Synthesis of 7-Fluoroisoindolin-1-one

The synthesis of the precursor, 7-Fluoroisoindolin-1-one, is not extensively detailed in the literature but would likely follow established routes for the formation of the isoindolinone core.

Step 2: N-Methylation of 7-Fluoroisoindolin-1-one

The methylation of the nitrogen atom of an isoindolinone is a common transformation. A standard method would involve the deprotonation of the lactam N-H with a suitable base, such as sodium hydride (NaH), followed by quenching with an electrophilic methyl source, like methyl iodide (CH₃I).

Interactive Data Table: Plausible Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Bromo-6-fluorobenzoic acid | Ammonia, Copper catalyst | 7-Fluoroisoindolin-1-one |

| 2 | 7-Fluoroisoindolin-1-one | Sodium hydride, Methyl iodide | This compound |

Chemical and Physical Properties

Due to the lack of specific experimental data for 7-Fluoro-2-methylisoindolin-1-one , its physical and chemical properties can only be estimated based on related compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₈FNO | --- |

| Molecular Weight | 165.17 g/mol | --- |

| Appearance | Likely a solid at room temperature | Based on similar isoindolinone structures |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Based on the N-methyl and aromatic character |

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for 7-Fluoro-2-methylisoindolin-1-one has been published. The acquisition of this data is a critical step in confirming the structure and purity of the compound and is a primary area for future research.

Interactive Data Table: Predicted Spectroscopic Features of this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aromatic protons (multiple signals), N-CH₃ singlet, CH₂ singlet | Protons in different chemical environments |

| ¹³C NMR | Multiple aromatic carbons, C=O (carbonyl), N-CH₃, CH₂ | Distinct carbon environments |

| ¹⁹F NMR | A single resonance | Presence of one fluorine atom |

| IR Spectroscopy | Strong C=O stretch (around 1680-1700 cm⁻¹), C-F stretch | Characteristic functional group vibrations |

| Mass Spectrometry | Molecular ion peak corresponding to C₉H₈FNO | To confirm molecular weight and formula |

Conclusion

Summary of Key Research Findings and Methodological Advancements for Fluoro-Isoindolinones

The primary research driver for compounds within the fluoro-isoindolinone class is the pursuit of novel therapeutics. Key findings indicate that the strategic placement of fluorine atoms on the isoindolinone core can significantly enhance a molecule's drug-like properties. For instance, studies have shown that difluorination can improve metabolic stability and oral bioavailability. Current time information in Austin, TX, US. Methodological advancements are centered on the efficient synthesis of these fluorinated cores and their subsequent elaboration into complex molecules. The use of predictive tools, such as calculations of volume ligand efficiency (iVLE) and electrostatic potentials (Vmin), is being employed to more effectively screen and select candidates for further development, thereby accelerating the discovery process. Current time information in Austin, TX, US.sigmaaldrich.com

Future Research Trajectories in Fluoro-Isoindolinone Chemistry

The future of fluoro-isoindolinone chemistry is intrinsically linked to the broader field of fluorine in drug discovery. A significant trajectory is the continued exploration of these scaffolds against a wider range of biological targets beyond glucosylceramide synthase. The development of novel and more selective fluorination techniques remains a critical area of research, which could enable the synthesis of new, previously inaccessible analogues with unique property profiles. Future work will likely focus on:

New Synthetic Methods: Advancing biocatalysis and photoredox catalysis to install fluorine atoms with high precision under mild conditions.

Expanded Applications: Investigating fluoro-isoindolinones for use in agrochemicals or materials science, leveraging the unique properties imparted by fluorine.

In-depth Pharmacological Profiling: As new candidates are identified, comprehensive studies will be needed to understand their mechanisms of action and long-term effects, addressing challenges that have halted previous clinical trials of related compounds. Current time information in Austin, TX, US.

Analytical Methodologies for Structural Elucidation of Fluoro Isoindolinones

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the precise molecular structure by probing the interactions of molecules with electromagnetic radiation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.orgslideshare.net The ¹⁹F nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it, after protons (¹H), one of the most receptive nuclei for NMR analysis. wikipedia.orgnih.gov

A key advantage of ¹⁹F NMR is its wide chemical shift range, which can span over 800 ppm. wikipedia.org This broad range minimizes signal overlap, which is often a challenge in ¹H NMR, and makes the fluorine nucleus exceptionally sensitive to its local electronic microenvironment. nih.govbiophysics.org Consequently, subtle changes in molecular structure are readily detected as significant shifts in the ¹⁹F spectrum. slideshare.netbiophysics.org

For a compound like 7-Fluoro-2-methylisoindolin-1-one, the ¹⁹F NMR spectrum would provide critical information:

Chemical Shift (δ): The position of the fluorine signal on the spectrum indicates its electronic environment. The presence of the electron-withdrawing carbonyl group and the aromatic ring influences the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.

Spin-Spin Coupling: Coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (heteronuclear coupling) provides information about the connectivity of the molecule. The magnitude of the coupling constants (J-values), typically larger than ¹H-¹H couplings, helps to confirm the position of the fluorine atom on the aromatic ring. huji.ac.il Long-range couplings can also be observed. wikipedia.org

Table 1: Illustrative ¹⁹F NMR Data for a Fluoroaromatic Moiety

| Parameter | Description | Typical Value | Information Gained |

| Chemical Shift (δ) | Position of the resonance signal relative to a standard (e.g., CFCl₃). slideshare.net | -110 to -140 ppm | Confirms the presence of an aryl fluoride (B91410) and is sensitive to the electronic effects of substituents. |

| Coupling Constant (³JHF) | Through-bond coupling to the ortho proton (H-6). | 8–10 Hz | Confirms connectivity and the relative position of the fluorine and hydrogen atoms on the aromatic ring. |

| Coupling Constant (⁴JHF) | Through-bond coupling to the meta proton (H-5). | 4–6 Hz | Further confirms the substitution pattern on the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. nih.govresearchgate.net Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's molecular formula. nih.govub.edu

For this compound (C₉H₈FNO), HRMS would distinguish its exact mass from other isomers or compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) provides structural insights through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule, revealing its constituent parts and how they are connected. Common fragmentation pathways for isoindolinones may include cleavage of the N-methyl group, loss of carbon monoxide (CO) from the lactam ring, and cleavages within the aromatic ring system.

Table 2: HRMS Data for Molecular Formula Confirmation of C₉H₈FNO

| Parameter | Value | Significance |

| Molecular Formula | C₉H₈FNO | Proposed elemental composition. |

| Calculated Exact Mass | 165.05899 u | The theoretical mass based on the most abundant isotopes. |

| Measured Exact Mass | 165.05911 u | Experimentally determined mass from the HRMS instrument. |

| Mass Error | +0.7 ppm | The small difference between calculated and measured mass confirms the assigned molecular formula. |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com It is used to map out proton-proton networks, for instance, identifying which protons are adjacent on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It provides a clear map of all C-H bonds in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu For conformationally rigid molecules or those with defined stereochemistry, NOESY can provide critical information about the 3D structure. researchgate.net

Table 3: Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei (Example) | Information Deduced |

| COSY | H-5 ↔ H-6 | Confirms the connectivity of adjacent protons on the aromatic ring. |

| HSQC | N-CH₃ (¹H) ↔ N-CH₃ (¹³C) | Assigns the carbon signal for the N-methyl group. |

| HMBC | N-CH₃ (¹H) ↔ C=O (¹³C) | Confirms the methyl group is attached to the nitrogen, which is adjacent to the carbonyl group. |

| HMBC | H-4 (¹H) ↔ C-7a, C-5 (¹³C) | Establishes the connectivity of the benzylic methylene (B1212753) group to the aromatic ring. |

| NOESY | H-4 ↔ H-5 | Provides through-space proximity information, confirming the peri-relationship in the bicyclic system. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom. mdpi.com

This technique provides definitive information on:

Molecular Connectivity and Constitution: It confirms the bonding framework elucidated by NMR and MS.

Bond Lengths and Angles: Provides precise geometric parameters of the molecule.

Conformation: Shows the preferred spatial arrangement of the molecule in the crystal lattice.

Absolute Stereochemistry: For chiral compounds, X-ray crystallography can determine the absolute configuration (R or S) of stereocenters, provided a heavy atom is present or anomalous dispersion techniques are used.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of the target compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

For chiral molecules that may exist as a pair of non-superimposable mirror images (enantiomers), specialized chiral chromatography is required to separate them. phenomenex.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.comnih.gov

This technique is critical for:

Purity Assessment: Determining the percentage of the desired compound in a sample.

Enantiomeric Excess (e.e.) Determination: Quantifying the purity of a single enantiomer in a chiral sample. Since enantiomers often have different pharmacological activities, regulatory agencies require strict control over the enantiomeric purity of chiral drugs. phenomenex.comnih.gov

Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic glycopeptides. phenomenex.com The choice of CSP and mobile phase is crucial for achieving successful separation.

Applications and Future Research Directions

7-Fluoro-2-methylisoindolin-1-one as a Versatile Synthetic Building Block

The isoindolinone framework is a key structural motif found in numerous bioactive natural products and synthetic compounds. clockss.org The introduction of a fluorine atom to this scaffold, as in this compound, enhances its utility as a building block for drug discovery and advanced materials. Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing its size. nih.gov

The isoindolinone skeleton serves as a fundamental building block for a variety of biologically active molecules, including alkaloids with potent protein kinase inhibitory activity. clockss.org this compound is an attractive precursor for creating novel, complex heterocyclic structures. The presence of the fluorine atom can alter the electronic landscape of the molecule, potentially influencing the regioselectivity of subsequent reactions and providing a handle for further functionalization. While specific synthetic applications leading to complex heterocycles starting directly from this compound are not extensively documented in current literature, the principle of using fluorinated building blocks is a well-established strategy in medicinal chemistry. tandfonline.com This approach allows for the exploration of new chemical space and the development of analogues with potentially improved pharmacological profiles. rsc.org The stereoselective introduction of fluorine into N-heterocycles, for instance, can lead to significant changes in the molecule's stability, conformation, and basicity. beilstein-journals.org

The use of pre-fluorinated starting materials, or "building blocks," is a primary strategy in the synthesis of many FDA-approved drugs. tandfonline.com Integrating a compound like this compound into a multi-step synthesis allows for the fluorine atom to be carried through the entire reaction sequence. tue.nlsyrris.jp This approach is often more efficient and predictable than attempting a late-stage fluorination on a complex, highly functionalized molecule. tandfonline.com

A pertinent example of this strategy is the synthesis of fluorinated isoindolinone-based inhibitors of glucosylceramide synthase (GCS), an important target for metabolic diseases. nih.gov In these syntheses, fluorinated isoindolinone cores are prepared and then elaborated through subsequent reactions to yield the final complex drug candidates. For instance, fluorination at various positions on the isoindolinone core was systematically explored to improve potency and metabolic stability. nih.gov Although the specific 7-fluoro isomer was not detailed, the study highlights how isomers with fluorine at the C5 and C6 positions were synthesized and utilized in multi-step sequences to generate advanced molecules with improved pharmacokinetic properties. nih.gov This demonstrates the value of fluorinated isoindolinones as key intermediates in the development of next-generation therapeutics.

Table 1: Effect of Fluorination on Isoindolinone-Based GCS Inhibitor Properties

| Compound | Substitution Pattern | Enzyme IC₅₀ (nM) | Cellular EC₅₀ (nM) |

| 1 | Unsubstituted | 18 | 15 |

| 2 | 6-Fluoro | 6 | 5 |

| 3 | 5-Fluoro | 7 | 5 |

| 4 | 4-Fluoro | 32 | 26 |

This table is adapted from data presented on fluorinated isoindolinone-based glucosylceramide synthase inhibitors and illustrates the impact of fluorine substitution on biological activity. nih.gov IC₅₀ represents the half-maximal inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration.

Theoretical Predictions for Chemical Reactivity and Stability

The introduction of a C-F bond can stabilize the molecule and block potential sites of metabolic oxidation, a strategy frequently employed in drug design. nih.gov For example, in a series of GCS inhibitors, fluorination near a metabolically susceptible methylene (B1212753) group on the isoindolinone core was pursued to slow oxidative metabolism. nih.gov The electron-withdrawing nature of fluorine can also affect the acidity of neighboring C-H bonds and modulate the reactivity of the amide carbonyl group within the isoindolinone ring system. These predictable electronic effects allow chemists to rationally design molecules with fine-tuned properties.

Emerging Methodologies in Fluorination Chemistry Relevant to Isoindolinones

The synthesis of fluorinated heterocycles like this compound can be achieved through various modern fluorination techniques. Advances in this field provide a versatile toolkit for introducing fluorine into heterocyclic systems with high efficiency and selectivity. numberanalytics.com

Electrophilic Fluorination : This is one of the most common methods, utilizing reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comkubikat.org These reagents can introduce fluorine directly onto electron-rich aromatic or heterocyclic rings.

Nucleophilic Fluorination : This method often involves the displacement of a leaving group (like a halogen or a nitro group) with a fluoride (B91410) source, such as potassium fluoride. tandfonline.comrsc.org The SNAr reactions of fluoropyridines, for example, are known to be significantly faster than those of their chloro-analogs, highlighting the utility of this approach. acs.org

Radical Fluorination : A newer area of research, radical fluorination, shows great promise for its ability to fluorinate heterocycles with high regioselectivity, even in the presence of sensitive functional groups. numberanalytics.com

Late-Stage Fluorination (LSF) : This strategy involves introducing the fluorine atom at a late step in the synthesis, which is particularly valuable in drug discovery for rapidly generating analogues of a complex lead compound. tandfonline.combeilstein-journals.org While often challenging, new methods are continuously being developed to make LSF more practical. acs.org

Deoxyfluorination : This technique converts a hydroxyl group into a fluorine atom. Reagents like Deoxofluor are used for this transformation, which can be a key step in synthesizing stereoselectively fluorinated N-heterocycles from their hydroxylated precursors. beilstein-journals.org

Advanced Computational Approaches for Rational Design of Fluoro-Isoindolinones

Computational chemistry is an indispensable tool for the rational design of novel molecules, including fluorinated compounds. nih.govnih.gov By using theoretical models, researchers can predict the structural, electronic, and pharmacological properties of fluoro-isoindolinones before embarking on potentially complex and time-consuming synthetic work.

Advanced computational methods, such as Density Functional Theory (DFT), can be used to:

Predict the impact of fluorination on molecular geometry and conformational preferences. beilstein-journals.org

Calculate the electronic properties, such as electrostatic potential maps, to understand how fluorine substitution will affect intermolecular interactions and binding to biological targets.

Estimate the stability of different isomers and predict potential metabolic vulnerabilities. nih.gov

Guide the design of new analogues with improved properties. For example, computational approaches were instrumental in the design of fluorinated GCS inhibitors, where fluorine was strategically placed to enhance potency and metabolic stability, ultimately leading to a candidate with a low projected human dose. nih.gov

The rational design of fluorinated molecules, supported by robust computational analysis, accelerates the discovery process and allows for a more targeted approach to developing new therapeutics and materials. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoro-2-methylisoindolin-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves lithiation of a fluorinated indole precursor (e.g., 7-fluoroindole) followed by alkylation or formylation. For example, DMF/POCl3 systems under controlled anhydrous conditions (0–5°C, nitrogen atmosphere) are effective for introducing carbonyl groups . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

-

NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm fluorine-induced deshielding (e.g., C-7 fluorine causes splitting in aromatic protons ).

-

Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H8FNO: calculated 166.0668) .

-

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Characterization Data Example Values Source Melting Point 145–148°C <sup>19</sup>F NMR (CDCl3) δ −112 ppm

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound under electrophilic substitution?

- Methodological Answer : Discrepancies in regioselectivity (e.g., C-3 vs. C-5 substitution) arise from solvent polarity and Lewis acid choice. For example:

- Nitration : Use AcOH/HNO3 at 0°C to favor C-5 substitution (steric hindrance at C-3 due to methyl group) .

- Bromination : FeBr3 in DCM directs electrophiles to C-3 (kinetic control), while AlCl3 in nitrobenzene shifts to C-5 (thermodynamic control) . Always validate outcomes with X-ray crystallography (e.g., C17H13F4NOS structure ).

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

Docking studies : Use AutoDock Vina with protein targets (e.g., kinase domains from PDB) to assess binding affinity. Fluorine’s electronegativity enhances interactions with hydrophobic pockets .

QSAR models : Train on indole derivative datasets (e.g., PubChem BioAssay data) to correlate substituent effects (e.g., methyl group at C-2) with IC50 values .

ADMET prediction : SwissADME or pkCSM to evaluate solubility (LogP ≈ 2.1) and CYP450 inhibition risks .

| Computational Parameters | Values |

|---|---|

| LogP (Predicted) | 2.1 ± 0.3 |

| Polar Surface Area | 30.5 Ų |

Q. What experimental designs address conflicting data on the stability of this compound in aqueous media?

- Methodological Answer : Stability studies should:

- Vary pH : Use buffered solutions (pH 1–13) at 37°C, sampling at 0, 24, 48 hrs. Analyze degradation via LC-MS (e.g., hydrolysis to 7-fluoroindole-1-carboxylic acid at pH >10) .

- Assess light sensitivity : Expose to UV (254 nm) for 72 hrs; monitor by <sup>1</sup>H NMR for dimerization or ring-opening .

- Statistical analysis : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance) .

Research Applications

Q. How can this compound serve as a building block for fluorinated pharmaceuticals?

- Methodological Answer :

- Anticancer analogs : Couple with pyrrole moieties via Suzuki-Miyaura cross-coupling (Pd(PPh3)4, K2CO3, DMF/H2O) to enhance DNA intercalation .

- Antimicrobial agents : Introduce sulfonamide groups at C-3; test against Gram-negative pathogens (MIC ≤8 µg/mL) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

- Methodological Answer : Variations arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 shift aromatic protons by 0.2–0.5 ppm .

- Dynamic effects : Restricted rotation of the methyl group at C-2 causes splitting in <sup>1</sup>H NMR (e.g., 1.45 ppm as a doublet, J = 6.8 Hz) . Always report solvent, temperature, and field strength (e.g., 400 MHz vs. 600 MHz) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.